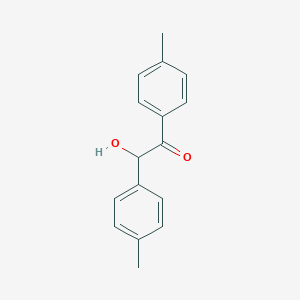

4,4'-Dimethylbenzoin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-bis(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYSFWKNMLCZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-89-9 | |

| Record name | p-Toluoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethylbenzoin: Synthesis, Properties, and Applications as a Photoinitiator

Introduction

In the realm of polymer chemistry and material science, the precise initiation of polymerization is paramount. Photoinitiators, compounds that generate reactive species upon exposure to light, are cornerstone materials in applications ranging from advanced coatings and adhesives to 3D printing and microelectronics. Among these, 4,4'-Dimethylbenzoin, also known as p-Toluoin, stands out as a highly effective free-radical photoinitiator. Its structure, a derivative of benzoin, allows for efficient unimolecular cleavage into initiating radicals upon UV irradiation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its core chemical and physical properties, provide detailed, field-proven protocols for its synthesis and application, explore its mechanism of action, and discuss critical safety and handling considerations. This document is designed not as a rigid template, but as a self-validating system of information, grounded in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Core Properties

Proper identification and understanding of a compound's fundamental properties are the foundation of any rigorous scientific investigation.

Nomenclature and CAS Number

-

Systematic IUPAC Name: 2-Hydroxy-1,2-bis(4-methylphenyl)ethanone

-

Common Names: this compound, p-Toluoin, Toluoin

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[3] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₂ | [1][3] |

| Molecular Weight | 240.30 g/mol | [1] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 210 °C @ 1 mmHg | [3][5] |

| Density (Predicted) | 1.13 g/cm³ | [3][5] |

| Appearance | White to pale yellow crystalline powder | [3][4] |

Solubility Profile

Understanding solubility is critical for formulating effective reaction mixtures and application-ready resins. While exact quantitative data for this compound is not widely published, data from its parent compound, benzoin, provides a strong and reliable proxy due to their structural similarity. This compound is sparingly soluble in water but readily soluble in many common organic solvents.

| Solvent | Solubility of Benzoin (Proxy) | Temperature |

| Acetone | High | 283.15 K - 323.15 K |

| Ethyl Acetate | High | 283.15 K - 323.15 K |

| Ethanol | Moderate | 283.15 K - 323.15 K |

| Methanol | Moderate | 283.15 K - 323.15 K |

| Toluene | Moderate | 273.15 K - 313.15 K |

| Water | Sparingly Soluble | Standard Conditions |

(Data adapted from studies on benzoin solubility. It is recommended to perform specific solubility tests for high-precision applications.)

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the benzoin condensation of its precursor, 4-methylbenzaldehyde (p-tolualdehyde). This reaction involves the dimerization of two aldehyde molecules, catalyzed by a nucleophile. While historically cyanide has been used, a greener and safer approach utilizes thiamine hydrochloride (Vitamin B1) as the catalyst.

Reaction Principle

The thiamine-catalyzed benzoin condensation proceeds via the formation of a nucleophilic carbene (an ylide) from thiamine under basic conditions. This ylide attacks the carbonyl carbon of one p-tolualdehyde molecule. A subsequent proton transfer and rearrangement create a resonance-stabilized intermediate that then attacks a second p-tolualdehyde molecule, ultimately leading to the formation of this compound and regeneration of the thiamine catalyst.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzoin condensation and is optimized for the synthesis of this compound from p-tolualdehyde.

Materials:

-

Thiamine hydrochloride (Vitamin B1)

-

p-Tolualdehyde (4-methylbenzaldehyde)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH), 3 M solution

-

Deionized Water

-

Ice bath

-

Round-bottom flask (250 mL) with reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Catalyst Preparation: In a 250-mL round-bottom flask, dissolve 2.5 g of thiamine hydrochloride in 7.5 mL of deionized water. Add 25 mL of 95% ethanol and cool the solution in an ice bath with magnetic stirring.

-

Ylide Formation: Slowly add 5.0 mL of cold 3 M NaOH solution dropwise to the thiamine solution over 10 minutes. It is crucial to maintain a low temperature (below 20°C) during this addition to prevent thiamine decomposition. The solution should turn a pale yellow, indicating the formation of the catalytically active ylide.

-

Aldehyde Addition: To the cold ylide solution, add 10.0 mL (approximately 10.2 g) of p-tolualdehyde.

-

Reaction: Remove the flask from the ice bath and heat the mixture to a gentle reflux (approximately 60-65°C) using a water bath. Maintain this temperature for 90 minutes.

-

Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystallization of the product. If crystals do not form readily, scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals twice with cold 1:1 ethanol/water (2 x 15 mL) to remove unreacted aldehyde and other impurities.

-

Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely. A typical yield of crude this compound is in the range of 75-85%. Further purification can be achieved by recrystallization from ethanol if necessary.

Mechanism of Photoinitiation

This compound is classified as a Type I photoinitiator . This classification signifies that upon absorption of UV light, the molecule undergoes a unimolecular bond cleavage (α-cleavage or Norrish Type I reaction) to generate two distinct free radicals, both of which can initiate polymerization.

The Photocleavage Process

The key to its function lies in the carbon-carbon bond between the carbonyl group and the hydroxyl-bearing carbon. This bond is photolabile.

-

Excitation: Upon absorbing a photon of UV light (typically in the 250-380 nm range), the this compound molecule is promoted to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): This short-lived singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

-

α-Cleavage: From the triplet state, the molecule undergoes efficient cleavage of the C-C bond between the carbonyl and the carbinol carbons.

-

Radical Formation: This cleavage results in the formation of two distinct radical species: a benzoyl radical derivative and a hydroxybenzyl radical derivative.

Caption: Photoinitiation workflow for this compound.

The generated radicals are highly reactive and will readily attack the double bonds of vinyl monomers (such as acrylates or methacrylates), initiating the chain-growth polymerization process that leads to the formation of a solid, cross-linked polymer network.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3400-3500 cm⁻¹ , characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks will appear just below 3000 cm⁻¹ for the methyl groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680 cm⁻¹ . This is a key diagnostic peak.

-

C-C Stretch (Aromatic): Medium intensity peaks will be observed in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR (Predicted Chemical Shifts, δ in ppm):

-

~7.1-7.9 (m, 8H): A complex multiplet corresponding to the eight aromatic protons on the two p-substituted benzene rings.

-

~5.9 (s, 1H): A singlet for the proton on the hydroxyl-bearing carbon (CH-OH).

-

~4.5 (s, 1H): A singlet for the hydroxyl proton (-OH). This peak may be broad and its position can vary with concentration and solvent.

-

~2.3 (s, 6H): A singlet integrating to six protons, corresponding to the two equivalent methyl groups (-CH₃).

¹³C NMR (Predicted Chemical Shifts, δ in ppm):

-

~198-200: Carbonyl carbon (C=O).

-

~128-145: Aromatic carbons (multiple peaks).

-

~75-77: Hydroxyl-bearing carbon (CH-OH).

-

~21-22: Methyl carbons (-CH₃).

UV-Visible Spectroscopy

The UV-Vis absorption spectrum is critical for its application as a photoinitiator. Benzoin and its derivatives typically exhibit strong absorption bands in the UV-A region. For this compound, the primary absorption maximum (λ_max) is expected to be around 250-280 nm , with significant absorption extending into the 365 nm range, making it suitable for use with common mercury-vapor lamps and UV-LEDs.

Application in UV Curing: A Practical Workflow

The primary industrial application of this compound is to initiate the rapid curing of photopolymers. Below is a representative protocol for the UV curing of a common acrylate monomer.

Objective

To demonstrate the efficacy of this compound as a photoinitiator for the free-radical polymerization of Trimethylolpropane Triacrylate (TMPTA), a common crosslinking monomer.

Experimental Protocol

Materials:

-

This compound (Photoinitiator)

-

Trimethylolpropane Triacrylate (TMPTA) (Monomer/Crosslinker)

-

Acetone (for dissolving the initiator)

-

Glass microscope slides

-

Micropipette

-

UV Curing System (e.g., medium-pressure mercury lamp or 365 nm LED source with controlled intensity)

Procedure:

-

Formulation Preparation:

-

Prepare a stock solution of the photoinitiator by dissolving 100 mg of this compound in 1 mL of acetone.

-

In a small amber vial, add 5.0 g of TMPTA monomer.

-

Using a micropipette, add 100 µL of the photoinitiator stock solution to the monomer. This creates a formulation with approximately 2% photoinitiator by weight relative to the monomer.

-

Mix thoroughly using a vortex mixer or by gentle agitation until the solution is homogeneous. Ensure the vial is protected from ambient light.

-

-

Curing Process:

-

Place a clean glass microscope slide on the sample stage of the UV curing system.

-

Apply a thin film of the formulated resin onto the slide (e.g., using a drawdown bar or by dropping a small amount and allowing it to spread). A typical film thickness for testing is 50-100 µm.

-

Expose the film to a UV light source. For a standard medium-pressure mercury lamp, an intensity of 100 mW/cm² is typical.

-

Irradiate for a set time, for instance, 10-30 seconds.

-

-

Assessment of Cure:

-

After irradiation, immediately test the surface for tackiness. A tack-free surface indicates successful surface cure.

-

Perform a solvent rub test (e.g., with methyl ethyl ketone) to assess the degree of cross-linking and solvent resistance. A high number of rubs before the film is marred indicates a thorough cure.

-

For quantitative analysis, the degree of conversion can be measured using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C peak at approximately 1637 cm⁻¹.

-

Caption: Experimental workflow for UV curing application.

Safety and Handling

As with any active chemical compound, proper safety protocols must be observed when handling this compound.

-

Hazard Statements: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Its sensitivity to light necessitates storage in an opaque or amber container.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a robust and efficient Type I photoinitiator with significant utility in the formulation of UV-curable systems. Its straightforward synthesis via benzoin condensation, well-understood photocleavage mechanism, and compatibility with common acrylate monomers make it a valuable tool for materials scientists and polymer chemists. By understanding its fundamental properties, synthesis, and application workflows as detailed in this guide, researchers can confidently and effectively leverage this compound to develop innovative materials with precisely controlled, light-activated curing profiles.

References

- LookChem. Cas 1218-89-9, this compound.

- PubChem, National Center for Biotechnology Information. This compound.

- Edusprouts. Lab Report on Multistep Synthesis of p-Tolilic Acid from p-Tolualdehyde.

- Wikipedia. Benzoin condensation.

- PierpaLab. Benzoin Condensation with Thiamine.

- ResearchGate. Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures.

- ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.

- Joo, H-S., et al. (2007). The curing performance of UV-curable semi-interpenetrating polymer network structured acrylic pressure-sensitive adhesives. Journal of Adhesion Science and Technology.

Sources

An In-depth Technical Guide to 4,4'-Dimethylbenzoin: Synthesis, Mechanism, and Application in Polymer Science

Executive Summary

This technical guide provides a comprehensive overview of 4,4'-Dimethylbenzoin, a key photoinitiator utilized in the formulation of ultraviolet (UV) light-curable polymers. We delve into its fundamental physicochemical properties, elucidate its photochemical mechanism of action, provide a detailed synthesis protocol, and explore its practical applications in the coatings, adhesives, and inks industries. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for material formulation and development.

Introduction: The Role of this compound in Photopolymerization

This compound, also known as p-toluoin or 2-hydroxy-1,2-bis(4-methylphenyl)ethanone, is an aromatic organic compound belonging to the benzoin class of molecules.[1][2] Its primary industrial significance lies in its function as a highly efficient Type I photoinitiator .[3] Photoinitiators are critical components in formulations that cure, or solidify, upon exposure to light, a process known as photopolymerization.[4]

When exposed to a suitable UV light source, this compound absorbs photons and undergoes a rapid chemical transformation to produce free radicals.[3][5] These highly reactive species initiate a chain reaction, causing liquid monomers and oligomers (such as acrylates) in the formulation to link together and form a solid, cross-linked polymer network.[4][6] This rapid, on-demand curing process is fundamental to modern manufacturing in sectors requiring high-throughput and precision, including protective coatings, high-performance adhesives, and 3D printing resins.[7]

Physicochemical Properties and Specifications

A thorough understanding of a material's physical and chemical properties is paramount for its effective application. This compound is a white to pale yellow crystalline powder, and its key properties are summarized for quick reference in the table below.[8]

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-1,2-bis(4-methylphenyl)ethanone | [1] |

| Synonyms | p-Toluoin, this compound | [1][2] |

| CAS Number | 1218-89-9 | [1][2][9] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |

| Molecular Weight | 240.30 g/mol | [1][2][9] |

| Appearance | White to almost white crystalline powder | [8] |

| Melting Point | 88 °C | [9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [8] |

Mechanism of Action: Norrish Type I Cleavage

The efficacy of this compound as a photoinitiator is rooted in its photochemical reactivity, specifically the Norrish Type I reaction , also known as α-cleavage.[3][10] This process is a unimolecular bond cleavage that generates two distinct radical species from a single initiator molecule upon light absorption.[3][5]

The causality behind this mechanism is as follows:

-

Photon Absorption (Excitation): The carbonyl group (C=O) in the this compound molecule acts as a chromophore, absorbing a photon of UV light. This elevates the molecule from its ground state to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state can rapidly and efficiently convert to a more stable, longer-lived excited triplet state (T₁) through intersystem crossing.[3]

-

α-Cleavage: From the excited triplet state, the molecule possesses sufficient energy to induce homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. This is the core of the Norrish Type I reaction.[3][5]

-

Radical Generation: This cleavage results in the formation of two primary free radicals: a benzoyl-type radical and a substituted benzyl-type radical. Both of these radicals are capable of initiating polymerization.

The process is self-validating in a formulation; upon irradiation, the liquid mixture solidifies, providing direct evidence of successful radical generation and subsequent polymerization.

Caption: Workflow of Norrish Type I photoinitiation and subsequent polymerization.

Synthesis via Benzoin Condensation

This compound is synthesized via the classic benzoin condensation (also called a benzoin addition) of its corresponding aldehyde, p-tolualdehyde.[1][9][11] This reaction involves the head-to-head coupling of two aldehyde molecules to form an α-hydroxy ketone. The reaction requires a nucleophilic catalyst, traditionally a cyanide ion (CN⁻), which temporarily reverses the polarity (an umpolung) of the aldehyde's carbonyl carbon, enabling it to attack a second aldehyde molecule.[11][12]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for benzoin condensations.[8][13]

-

Materials:

-

p-Tolualdehyde (20.0 g, 166.5 mmol)

-

Sodium Cyanide (NaCN) (2.0 g, 40.8 mmol)

-

95% Ethanol (100 mL)

-

Deionized Water (80 mL)

-

Round-bottom flask (500 mL) with reflux condenser

-

Heating mantle and magnetic stirrer

-

Büchner funnel and filter paper

-

-

Procedure:

-

Reactant Setup: In the 500 mL round-bottom flask, combine 100 mL of 95% ethanol, 80 mL of water, and 20.0 g of p-tolualdehyde. It is crucial to use purified p-tolualdehyde, as impurities can significantly lower the yield.[13]

-

Catalyst Addition: Add 2.0 g of sodium cyanide to the mixture. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Reaction: Fit the flask with the reflux condenser and heat the mixture to a gentle boil using the heating mantle. Maintain reflux with continuous stirring for 30-45 minutes. The product may begin to crystallize from the hot solution.[13]

-

Isolation: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

-

Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water (2 x 30 mL) to remove any residual cyanide and other water-soluble impurities.

-

Purification: For high purity, recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to yield this compound as a white to off-white solid. The expected yield is typically high, often exceeding 90%.[8][13]

-

Applications in Polymer Science

The primary utility of this compound is in free-radical photopolymerization. Its properties make it suitable for a range of applications:

-

UV-Curable Coatings: It is used to initiate the rapid curing of clear and pigmented coatings on wood, metal, and plastic, providing durable, high-gloss finishes with excellent chemical resistance.

-

Adhesives: In UV-curable adhesives, it allows for "cure-on-demand" bonding of glass, plastics, and other substrates, offering fast fixture times and high bond strength.[8]

-

Printing Inks: It facilitates the instantaneous drying of UV inks, which is essential for high-speed printing on non-porous substrates like plastics and foils.[8]

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol demonstrates a typical application of this compound.

-

Materials:

-

Trimethylolpropane triacrylate (TMPTA) (a common cross-linking monomer)

-

This compound

-

Small glass vial or aluminum pan

-

UV curing lamp (e.g., medium-pressure mercury lamp, 365 nm LED)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory (for monitoring cure)

-

-

Procedure:

-

Formulation: Prepare a 2% (w/w) solution of this compound in TMPTA. In a glass vial, dissolve 0.04 g of this compound in 1.96 g of TMPTA. Mix thoroughly until the photoinitiator is completely dissolved.

-

Sample Preparation: Apply a thin film (approx. 50-100 µm) of the liquid formulation onto a suitable substrate (e.g., a glass slide or directly onto the ATR crystal).

-

Initial Analysis (t=0): Immediately acquire an FTIR spectrum of the liquid sample. Note the characteristic peak height of the acrylate C=C double bond at approximately 1635 cm⁻¹.

-

UV Exposure: Expose the sample to the UV lamp at a fixed distance. The required exposure time will depend on the lamp's intensity and the film's thickness. Typical times range from a few seconds to a minute.

-

Cure Monitoring: After exposure, immediately acquire another FTIR spectrum. The decrease in the intensity of the 1635 cm⁻¹ peak is directly proportional to the degree of monomer conversion to polymer.[7]

-

Validation: The self-validating aspect of this protocol is the physical transformation of the sample from a liquid to a hard, tack-free solid, confirming successful polymerization. The degree of conversion can be quantified using the FTIR data.

-

Safety and Handling

This compound must be handled with appropriate safety precautions. Based on available safety data sheets, it is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended precautionary measures include:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a robust and efficient Type I photoinitiator that plays a vital role in the field of polymer science. Its well-understood mechanism of action, straightforward synthesis, and effectiveness in initiating the polymerization of acrylate-based systems have solidified its importance in industrial applications requiring rapid, light-activated curing. This guide provides the foundational knowledge for scientists and researchers to confidently incorporate this compound into advanced material formulations.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224848, this compound. PubChem. [Link]

- Organic Chemistry Portal.

- Chemeurope.com.

- Niamsa, N., & Nimitsiriwat, N. (2012). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 38(4), 353. [Link]

- Feng, D., Lu, G., & Li, Y. (2010). Mechanism insight into the cyanide-catalyzed benzoin condensation: a density functional theory study. The Journal of Physical Chemistry A, 114(34), 9222-9230. [Link]

- Wikipedia. Norrish reaction. Wikipedia, The Free Encyclopedia. [Link]

- Dalton, J. C., & Turro, N. J. (1970). Modification of photochemical reactivity through the use of clathrates: the Norrish type I and type II reactions in Dianin's compound. Journal of the American Chemical Society, 92(11), 3332-3333. [Link]

- ChemTube3D. Norris Type I reaction: Basic concept, Mechanism and Examples. YouTube. [Link]

- S. K. L. University. Photochemistry of Carbonyl Compounds. Textbook content. [Link]

- Adams, R., & Marvel, C. S. (1921). Benzoin. Organic Syntheses, 1, 33. [Link]

- Chemistry LibreTexts (2022). VI. Ketone Photolysis. Chemistry LibreTexts. [Link]

- Wikipedia. Benzoin condensation. Wikipedia, The Free Encyclopedia. [Link]

- L.S. College, Muzaffarpur (2020).

- Monreal-Leyva, I., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. [Link]

- ResearchGate. UV-Vis absorption spectra of 4a and 4b in six different solvents.

- ResearchGate. UV-Vis absorption spectra of (a) 4a, (b) 4b, and (c) 4c in toluene...

- science-softCon.

- RadTech (2007).

- Michalski, J., et al. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. Molecules, 27(2), 499. [Link]

- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- Reddy, S. K., & Bowman, C. N. (2008). Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers. Photochemistry and photobiology, 84(5), 1157-1162. [Link]

- Kim, D. H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of advanced prosthodontics, 7(5), 403-409. [Link]

Sources

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. radtech.org [radtech.org]

- 5. kvmwai.edu.in [kvmwai.edu.in]

- 6. Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceasia.org [scienceasia.org]

- 9. Benzoin_condensation [chemeurope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzoin Condensation [organic-chemistry.org]

- 12. Mechanism insight into the cyanide-catalyzed benzoin condensation: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethylbenzoin from p-Tolualdehyde

<

This guide provides a comprehensive overview of the synthesis of 4,4'-dimethylbenzoin from p-tolualdehyde, a classic example of the benzoin condensation reaction.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers detailed experimental protocols, and discusses the critical aspects of product purification and characterization.

Introduction: The Significance of Benzoin Condensation

The benzoin condensation is a powerful carbon-carbon bond-forming reaction that couples two aromatic aldehydes to produce an α-hydroxy ketone, also known as a benzoin.[1][2][3][4] First reported in 1832 by Liebig and Wöhler, this reaction has become a cornerstone of organic synthesis.[2] The resulting benzoin scaffold is a valuable privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[5]

The synthesis of this compound from p-tolualdehyde serves as an excellent case study of this reaction, highlighting the influence of substituents on the aromatic ring and demonstrating key synthetic principles.

The Heart of the Reaction: Mechanistic Insights

The benzoin condensation is traditionally catalyzed by nucleophiles such as cyanide ions or, in a greener approach, by thiamine (Vitamin B1).[2][6][7] The fundamental principle behind both catalysts is the concept of "umpolung" or polarity reversal, where the normally electrophilic carbonyl carbon of the aldehyde is transformed into a nucleophile.[1][8]

The Thiamine-Catalyzed Pathway: A Greener Alternative

Due to the high toxicity of cyanide, thiamine hydrochloride has emerged as a safer and widely used catalyst for the benzoin condensation.[6][7] The key to thiamine's catalytic activity lies in the thiazolium ring. In the presence of a base, the acidic proton on the thiazolium ring is removed, generating a nucleophilic ylide (a carbanion adjacent to a positively charged heteroatom).[6][9]

The catalytic cycle proceeds through the following key steps:

-

Ylide Formation: A base, such as sodium hydroxide, deprotonates thiamine hydrochloride to form the active ylide catalyst.[6][9]

-

Nucleophilic Attack: The thiamine ylide attacks the carbonyl carbon of a p-tolualdehyde molecule.

-

Proton Transfer and Umpolung: A proton transfer occurs, leading to the formation of a resonance-stabilized carbanion. This intermediate is the crucial nucleophile where the original carbonyl carbon now bears a negative charge.[10]

-

Attack on the Second Aldehyde: This nucleophilic intermediate attacks the carbonyl carbon of a second p-tolualdehyde molecule, forming a new carbon-carbon bond.[9]

-

Catalyst Regeneration: A final proton transfer and elimination of the thiamine catalyst regenerates the ylide and yields the final product, this compound.[11]

Caption: Thiamine-catalyzed benzoin condensation mechanism.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Tolualdehyde | 120.15 | 7.12 g (7.0 mL) | 0.059 |

| Thiamine Hydrochloride | 337.27 | 1.99 g | 0.0059 |

| Sodium Hydroxide (3M aq.) | 40.00 | ~5 mL | - |

| Ethanol (95%) | 46.07 | 20 mL | - |

| Water | 18.02 | 8 mL | - |

Synthesis Procedure

-

Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.99 g of thiamine hydrochloride in 8 mL of water.[6]

-

Add 20 mL of 95% ethanol to the solution and cool the flask in an ice bath.

-

Base Addition: While stirring, slowly add approximately 5 mL of 3M sodium hydroxide solution dropwise over 10 minutes. It is crucial to maintain a low temperature during this step to prevent the decomposition of thiamine.[11] The solution should turn a pale yellow, indicating the formation of the thiamine ylide.

-

Aldehyde Addition: To the cooled, basic catalyst solution, add 7.0 mL of p-tolualdehyde.

-

Reaction: Heat the reaction mixture to a gentle reflux for 60-90 minutes.[6]

-

Crystallization: After the reflux period, cool the reaction mixture in an ice bath to induce crystallization of the this compound product. If the product separates as an oil, scratching the inside of the flask with a glass rod may initiate crystallization.[10]

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any water-soluble impurities.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. A typical yield for this reaction is in the range of 60-70%.[11]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization: Ensuring Purity and Identity

Proper characterization of the final product is essential to confirm its identity and purity.

Melting Point Determination

The melting point of the purified this compound should be determined and compared to the literature value (approximately 73-75 °C).[12] A sharp melting point range close to the literature value is indicative of high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[13][14]

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the methine proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the carbon bearing the hydroxyl group, the aromatic carbons, and the methyl carbons.[15]

Conclusion

The thiamine-catalyzed synthesis of this compound from p-tolualdehyde is a robust and educational example of the benzoin condensation. This guide has provided a detailed exploration of the reaction mechanism, a practical experimental protocol, and methods for product characterization. By understanding the principles outlined herein, researchers can effectively utilize this important carbon-carbon bond-forming reaction in their synthetic endeavors.

References

- Organic Chemistry Portal. Benzoin Condensation.

- Wikipedia. Benzoin condensation.

- University of Colorado Boulder. Benzoin Condensation.

- Chemistry Notes. Benzoin condensation: Easy mechanism, uses.

- BYJU'S. Mechanism of Benzoin Condensation Reaction.

- Beyond Benign. Benzoin Condensation.

- PierpaLab. Benzoin Condensation with Thiamine.

- Sciencemadness.org. Thiamine Catalyzed Benzoin Condensation.

- Nagendrappa, G. Benzoin Condensation. The Cyanide Connection with Tapioca and Vitamin B1. Resonance, 2003, 8(9), 44-53.

- YouTube. Benzoin Condensation Reaction using Thiamine HCl.

- Ceylan, S., et al. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Molecules, 2020, 25(1), 133.

- ScienceAsia. Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions.

- MDPI. The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[1][2][6]triazol-1-yl-ethanol Derivatives.

- ResearchGate. The Synthesis of Benzoins.

- ResearchGate. Synthesis, characterization, and evaluation of some novel derivatives of Benzoin.

- Safari, J., et al. An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical Benzoin Derivatives. Asian Journal of Chemistry, 2011, 23(11), 4823-4826.

- Semantic Scholar. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.

- European Journal of Chemistry. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.

- Edusprouts. Lab Report on Multistep Synthesis of p-Tolilic Acid from p-Tolualdehyde.

- ResearchGate. Benzoin Condensation.

- ResearchGate. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.

- Organic Syntheses. p-TOLUALDEHYDE.

- Journal of Chemical and Pharmaceutical Research. New synthetic methodology for the synthesis of dibenzo[b,e][1][3]diazepines, a key intermediates in the manufacturing of Clozapine.

- Journal of Pharmaceutical and Biomedical Analysis. NMR spectroscopy as a characterization tool enabling biologics formulation development.

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

- Magritek. The Aldol Condensation.

- Wikipedia. 4-Methylbenzaldehyde.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- JoVE. One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB).

- ResearchGate. A Synthesis of 4H-1, 4-Benzothiazines.

- Google Patents. CN106008182A - Preparation method of 4,4'-difluorobenzophenone.

- Google Patents. CN104693016A - Method for preparing 4-methylbenzaldehyde from isoprene and acrolein.

- ResearchGate. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.

- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

Sources

- 1. Benzoin Condensation [organic-chemistry.org]

- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chem.latech.edu [chem.latech.edu]

- 7. beyondbenign.org [beyondbenign.org]

- 8. ias.ac.in [ias.ac.in]

- 9. youtube.com [youtube.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Lab Report on Multistep Synthesis of p-Tolilic Acid from p-Tolualdehyde [art-xy.com]

- 12. scienceasia.org [scienceasia.org]

- 13. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. This compound(1218-89-9) 13C NMR [m.chemicalbook.com]

Mechanism of action of 4,4'-Dimethylbenzoin as a photoinitiator

An In-Depth Technical Guide to the Mechanism of Action of 4,4'-Dimethylbenzoin as a Photoinitiator

This guide provides a detailed examination of the photochemical mechanisms governing the function of this compound as a Type I photoinitiator. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes fundamental principles with field-proven analytical insights to elucidate its role in initiating free-radical polymerization.

Introduction: The Role of Photoinitiators in Polymer Science

Photoinitiated polymerization is a cornerstone of modern material science, enabling the rapid, spatially-controlled, and energy-efficient curing of monomeric and oligomeric formulations into functional polymers.[1] This technology is pivotal in applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices.[2] At the heart of this process lies the photoinitiator, a molecule engineered to absorb light energy and convert it into chemical energy in the form of reactive species.

This compound belongs to the benzoin ether family, a class of Type I photoinitiators. Type I initiators are characterized by their unimolecular mechanism; upon absorption of a photon, the molecule undergoes homolytic bond cleavage to directly generate two free radicals, a process known as α-cleavage or the Norrish Type I reaction.[3][4] This direct generation pathway is highly efficient and forms the basis of their widespread utility. This guide will explore the intricate photochemical journey of this compound, from photon absorption to the propagation of a polymer chain.

Part 1: The Photochemical Mechanism of Action

The function of this compound as a photoinitiator can be described by a sequence of discrete photochemical and chemical events.

Photon Absorption and Electronic Excitation

The process begins with the absorption of ultraviolet (UV) light by the this compound molecule. The efficiency of this step is dictated by the overlap between the molecule's absorption spectrum and the emission spectrum of the light source. The carbonyl chromophore, conjugated with the two p-tolyl (4-methylphenyl) rings, is responsible for the characteristic UV absorption.

Upon absorbing a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC) to the Triplet State

While α-cleavage can theoretically occur from the excited singlet state, for benzoin derivatives, the dominant pathway involves a rapid and efficient radiationless transition to the lower-energy triplet state (T₁), a process known as intersystem crossing (ISC).[5] Studies on the analogous molecule 3',5'-dimethoxybenzoin (DMB) have shown this ISC process to be exceptionally fast, occurring on a picosecond timescale (e.g., 7.6 ps for DMB).[5] The triplet state is characterized by having two unpaired electrons with parallel spins, and it is from this longer-lived, reactive state that the critical bond cleavage occurs.

The Norrish Type I (α-Cleavage) Reaction

From the nπ* triplet state, the this compound molecule undergoes the defining Norrish Type I reaction: a homolytic cleavage of the carbon-carbon bond alpha (α) to the carbonyl group.[4][5] This unimolecular dissociation generates a pair of distinct free radicals: a 4-methylbenzoyl radical and a hydroxy(4-methylphenyl)methyl radical (a substituted benzyl radical).

Influence of Molecular Structure on Reactivity

The efficiency of α-cleavage is not merely an intrinsic property of the benzoin scaffold but is significantly influenced by its substituents. While specific quantum yield data for this compound is not prominently available in the literature, compelling inferences can be drawn from closely related structures. For instance, 3',5'-dimethoxybenzoin (DMB) exhibits a photocleavage quantum yield of 0.54, which is substantially higher than that of unsubstituted benzoin (0.35).[5]

Expertise Insight: The electron-donating methoxy groups in DMB stabilize the resulting hydroxy(methoxyphenyl)methyl radical, providing a stronger thermodynamic driving force for the cleavage reaction.[5] By analogy, the methyl groups in this compound, being weakly electron-donating, are expected to confer a similar stabilizing effect on both the benzoyl and benzyl-type radicals. This stabilization lowers the activation energy for the C-C bond homolysis, thereby enhancing the quantum yield of radical generation compared to unsubstituted benzoin. This makes this compound a more efficient photoinitiator.

Initiation of Polymerization

The highly reactive 4-methylbenzoyl and hydroxy(4-methylphenyl)methyl radicals generated via α-cleavage rapidly attack the double bonds of monomer molecules (e.g., acrylates, methacrylates) present in the formulation. This addition reaction converts the monomer into a radical species, marking the initiation of the polymerization process. This new monomer radical then proceeds to attack other monomers, propagating the polymer chain until termination occurs.

Part 2: Quantitative and Experimental Characterization

A comprehensive understanding of a photoinitiator requires empirical characterization of its photochemical properties and its effect on polymerization kinetics.

Photochemical Properties

The key parameters defining a photoinitiator's efficiency are its molar absorptivity (ε), which determines how strongly it absorbs light at a given wavelength, and its photocleavage quantum yield (Φ), the fraction of absorbed photons that result in the generation of radicals.

While specific, verified data for this compound are scarce, the table below presents data for unsubstituted benzoin and the highly efficient 3',5'-dimethoxybenzoin to provide a comparative framework.

Table 1: Comparative Photochemical Properties of Benzoin Derivatives

| Compound | Molar Mass ( g/mol ) | Typical λmax (nm) | Phot-cleavage Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Benzoin | 212.24 | ~250 | 0.35 | [5] |

| 3',5'-Dimethoxybenzoin | 272.29 | ~280 | 0.54 | [5] |

| this compound | 240.30 | Not Available | Not Available | |

Note: λmax can vary with solvent. The quantum yields are for the photocleavage process.

Experimental Protocols for Characterization

To ensure scientific integrity, the properties of a photoinitiator must be validated through rigorous experimental protocols. The following sections detail exemplary methodologies for characterizing this compound.

Objective: To determine the absorption spectrum and molar absorptivity (ε) of this compound.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a sample of this compound (e.g., 2.4 mg) and dissolve it in a precise volume of a UV-transparent solvent (e.g., 100 mL of acetonitrile) to create a stock solution of known concentration (e.g., 0.1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.05 mM, 0.025 mM, 0.01 mM).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

-

Spectral Acquisition: Record the absorption spectrum for each diluted solution over a relevant wavelength range (e.g., 220-450 nm). Identify the wavelength of maximum absorbance (λmax).

-

Beer-Lambert Law Analysis: At λmax, plot absorbance versus concentration. The slope of the resulting linear fit, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity, ε (where b is the path length, typically 1 cm).

Objective: To detect and identify the free radicals generated during the photolysis of this compound.

Trustworthiness: Since the primary radicals are too short-lived for direct detection, the self-validating technique of spin trapping is employed. A "spin trap" molecule reacts with the transient radicals to form a more stable, persistent radical adduct that is easily detectable by ESR.[3]

Methodology:

-

Sample Preparation: Prepare a solution of this compound (e.g., 10 mM) in a deoxygenated solvent like toluene. Add a spin trapping agent, such as N-tert-Butyl-α-phenylnitrone (PBN), to the solution (e.g., 50 mM).

-

ESR Sample Loading: Transfer the solution into a flat quartz ESR sample cell.

-

ESR Spectrometer Setup: Place the sample cell within the cavity of an X-band ESR spectrometer. Typical instrument parameters include a microwave frequency of ~9.8 GHz, a magnetic field sweep range of ~100 Gauss centered at ~3500 Gauss, and a 100 kHz field modulation.[6]

-

In-situ Photolysis: Irradiate the sample directly in the ESR cavity using a filtered light source (e.g., a high-pressure mercury lamp with a filter to select wavelengths >300 nm) that overlaps with the initiator's absorption band.

-

Spectral Acquisition and Analysis: Record the ESR spectrum during irradiation. The resulting spectrum is a superposition of the signals from the PBN adducts of the 4-methylbenzoyl and the hydroxy(4-methylphenyl)methyl radicals. Analyze the hyperfine splitting constants (aN and aH) to confirm the identity of the trapped radicals.[3]

Objective: To quantify the polymerization kinetics (rate of polymerization, degree of conversion) of a monomer formulation initiated by this compound.

Methodology:

-

Formulation Preparation: Prepare a formulation containing a known concentration of this compound (e.g., 1% by weight) in a reactive monomer, such as 1,6-hexamethylene diacrylate (HDDA).

-

Sample Preparation: Place a small, accurately weighed amount of the formulation (e.g., 2-5 mg) into an open aluminum DSC pan. Place an empty pan on the reference side.

-

Photo-DSC Setup: Use a DSC instrument equipped with a UV light source (e.g., a mercury lamp with a specified intensity, such as 20 mW/cm²). Set the instrument to an isothermal temperature (e.g., 30°C) under a nitrogen purge to prevent oxygen inhibition.[7]

-

Measurement: After the temperature equilibrates, open the light source shutter to irradiate the sample for a set duration. The instrument will record the exothermic heat flow (in Watts) as a function of time.

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔHt in Joules).[2]

-

Calculate the degree of conversion (DC) using the equation: DC (%) = (ΔHₜ / ΔH₀) * 100 where ΔH₀ is the theoretical enthalpy for the complete conversion of the monomer (a known literature value, e.g., 78.0 kJ/mol for an acrylate double bond).[2]

-

The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).[1]

-

Conclusion

This compound functions as a highly effective Type I photoinitiator through a well-defined photochemical pathway centered on the Norrish Type I α-cleavage reaction. Upon UV excitation, it transitions to a reactive triplet state from which it efficiently dissociates into two distinct free radicals. The presence of electron-donating methyl groups on the aromatic rings is anticipated to stabilize these radical intermediates, enhancing the cleavage efficiency relative to unsubstituted benzoin. These generated radicals are the active species that drive the conversion of liquid monomers into solid polymers. The combination of its robust photochemical mechanism and predictable reactivity makes this compound a valuable tool for researchers and professionals in fields requiring precise, light-activated polymerization.

References

- Electron Paramagnetic Resonance Spin Trapping (EPR–ST)

- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.Polymers (Basel). 2020.

- Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Comput

- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.

- Experimental Verification of Electron Spin Resonance (ESR) Experiment Using Resonance Curve of DPPH (Diphenyl-Picryl-Hydrazyl).American Journal of Physical Chemistry. 2023.

- PCCP.RSC Publishing. N/A.

- electron spin resonance using dpph.NISER. N/A.

- ELECTRON SPIN RESONANCE SPECTROMETER Model: ESR-104.IIT Roorkee. N/A.

- Photochemical .alpha. cleavage of benzoin derivatives. Polar transition states for free-radical formation.Journal of the American Chemical Society. 1977.

- Experimental Verification of Electron Spin Resonance (ESR) Experiment Using Resonance Curve of DPPH (Diphenyl-Picryl-Hydrazyl).

- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.Polymers (Basel). 2020.

- Photochemistry of p-Benzoquinone Diazide Carboxylic Acids: Formation of 2,4-Didehydrophenols.SMU Scholar. 1997.

- Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes.Organic Letters. N/A.

- 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals.Chemistry LibreTexts. 2021.

- Norrish' type I and II reactions and their role in the building of photochemical science.

- Norrish reaction.Wikipedia. N/A.

- Characterization of Photo-Curing Processes by Means of UV-DSC.NETZSCH Analyzing & Testing. 2013.

- Use of DSC in degree of conversion of dimethacrylate polymers: easier and faster than MIR technique.Journal of Thermal Analysis and Calorimetry. 2018.

- Femtochemistry of Norrish Type-I Reactions: I. Experimental and Theoretical Studies of Acetone and Related Ketones on the S1 Surface.ChemPhysChem. N/A.

- New functionalized water-soluble benzophenones: a laser flash photolysis study.

- Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique.ACS Omega. 2021.

- UV-vis spectra of solutions used for photolysis measurement in...

Sources

- 1. mdpi.com [mdpi.com]

- 2. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Photophysical properties of 4,4'-Dimethylbenzoin

An In-Depth Technical Guide to the Photophysical Properties of 4,4'-Dimethylbenzoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the aromatic ketone benzoin, holds significant potential in various photochemical applications, including as a photoinitiator in polymer chemistry. A thorough understanding of its photophysical properties is paramount for optimizing its use and developing new applications. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the photophysical characterization of this compound. While specific quantitative photophysical data for this compound is not extensively available in peer-reviewed literature, this guide equips researchers with the fundamental knowledge and detailed experimental protocols necessary to determine these properties. The guide delves into the key photophysical processes governing the behavior of aromatic ketones, including light absorption, fluorescence, intersystem crossing, phosphorescence, and photochemical reactions such as the Norrish Type I cleavage. Detailed, step-by-step protocols for steady-state and time-resolved spectroscopic techniques are provided to enable the comprehensive characterization of this compound and its analogs.

Introduction to this compound

This compound, also known as 2-hydroxy-1,2-bis(4-methylphenyl)ethanone or p-toluoin, is an aromatic organic compound. Its structure consists of a benzoin core with methyl groups substituted at the para positions of both phenyl rings.

| Chemical Structure | |

| IUPAC Name | 2-hydroxy-1,2-bis(4-methylphenyl)ethanone |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molar Mass | 240.30 g/mol |

| CAS Number | 1218-89-9 |

The presence of the α-hydroxy ketone chromophore makes this compound photochemically active. Like other benzoin derivatives, it is known to undergo α-cleavage (a Norrish Type I reaction) upon absorption of ultraviolet (UV) light, generating free radicals.[1][2] This property makes it a candidate for use as a photoinitiator in free-radical polymerization.[3]

Fundamental Photophysical Processes of Aromatic Ketones

The photophysical behavior of this compound is governed by a series of processes that occur following the absorption of a photon. These processes are best illustrated using a Jablonski diagram.

Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes for an organic molecule.

Light Absorption (Excitation)

Upon absorbing a photon of appropriate energy, a molecule of this compound is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The wavelength of maximum absorption (λ_max) and the efficiency of this absorption, quantified by the molar extinction coefficient (ε), are characteristic properties of the molecule.

De-excitation Pathways from the Excited Singlet State

Once in the S₁ state, the molecule can relax back to the ground state through several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, resulting in the emission of a photon of lower energy (longer wavelength) than the absorbed photon. The fluorescence quantum yield (Φ_f) represents the efficiency of this process.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀). This process is typically inefficient for rigid aromatic molecules.

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (i.e., from the singlet state S₁ to the triplet state T₁). This is a spin-forbidden process, but its efficiency can be significant for molecules containing carbonyl groups due to spin-orbit coupling.

The Triplet State and its De-excitation

The triplet state (T₁) is a relatively long-lived excited state compared to the singlet state. From the T₁ state, the molecule can return to the ground state via:

-

Phosphorescence: Radiative decay from T₁ to S₀. This is also a spin-forbidden process, resulting in much longer emission lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). Phosphorescence is often observed at low temperatures to minimize non-radiative decay.

-

Intersystem Crossing (ISC): Non-radiative decay from T₁ to S₀.

Photochemical Reactions: The Norrish Type I Cleavage

For aromatic ketones like this compound, the excited triplet state is often the precursor to photochemical reactions. The most prominent of these is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. This reaction generates two radical fragments.[1][2][4]

Figure 2: The Norrish Type I cleavage pathway for this compound.

The efficiency of this photochemical reaction is described by the photodissociation quantum yield (Φ_p). For many benzoin derivatives, this α-cleavage is a highly efficient process and is the basis for their use as photoinitiators.[5]

Photophysical Properties of this compound: A Comparative Overview

| Property | Benzoin | 3',5'-Dimethoxybenzoin | This compound (Expected) |

| λ_max (Absorption) | ~248 nm (in Ethanol)[6] | - | Likely in the UV-A region, with a slight red-shift compared to benzoin due to the electron-donating methyl groups. |

| λ_em (Fluorescence) | ~400-450 nm | - | Expected to be in the blue region of the visible spectrum. |

| Φ_f (Fluorescence Quantum Yield) | Low | Low | Expected to be low due to efficient intersystem crossing and photochemistry. |

| Φ_p (Photocleavage Quantum Yield) | 0.35[5] | 0.54[5][7] | Expected to be significant, likely comparable to or higher than benzoin due to the electronic effects of the methyl groups. |

| Triplet State Lifetime (τ_T) | Short | Short | Expected to be short due to the rapid α-cleavage reaction. |

Note: The values for benzoin and its dimethoxy derivative are provided for comparative purposes. The properties for this compound are qualitative predictions and should be determined experimentally using the protocols outlined in the following section.

Experimental Protocols for Photophysical Characterization

This section provides detailed, step-by-step protocols for the experimental determination of the key photophysical properties of this compound.

Synthesis and Purification of this compound

A common method for the synthesis of benzoins is the benzoin condensation of the corresponding aldehydes. For this compound, this involves the cyanide-catalyzed dimerization of p-tolualdehyde.

Protocol for Benzoin Condensation:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolualdehyde in ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium or potassium cyanide dissolved in a small amount of water to the aldehyde solution.

-

Reaction: Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the product may precipitate. If not, pour the reaction mixture into cold water to induce precipitation.

-

Purification: Collect the crude product by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain pure this compound.[7]

Characterization: The purity and identity of the synthesized compound should be confirmed by melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine λ_max and the molar extinction coefficient (ε).

Figure 3: Workflow for determining λ_max and ε using UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, cyclohexane).

-

Stock Solution Preparation: Accurately weigh a small amount of purified this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-450 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) from the spectra.

-

For each concentration, record the absorbance at λ_max.

-

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), this plot should be linear.

-

The molar extinction coefficient (ε) can be calculated from the slope of the line (slope = εb).

-

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission and excitation spectra.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up.

-

Emission Spectrum:

-

Set the excitation wavelength (λ_ex) to the λ_max determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λ_ex + 20 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this profile is the wavelength of maximum emission (λ_em).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λ_em.

-

Scan the excitation monochromator over a wavelength range shorter than the emission wavelength (e.g., 200 nm to λ_em - 20 nm).

-

The resulting spectrum should resemble the absorption spectrum, confirming that the absorbing and emitting species are the same.

-

Determination of Fluorescence Quantum Yield (Φ_f)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol using the Comparative Method:

-

Standard Selection: Choose a fluorescence standard with absorption and emission in a similar spectral region to this compound (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_f = 0.54).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Data Acquisition:

-

Record the absorption spectrum for each solution.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

The fluorescence quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_f,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Phosphorescence Spectroscopy and Quantum Yield (Φ_p)

Phosphorescence is typically measured at low temperatures to minimize quenching.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound in a solvent that forms a clear glass at low temperature (e.g., a mixture of ethanol and methanol or 2-methyltetrahydrofuran).

-

Low-Temperature Setup: Place the sample in a dewar filled with liquid nitrogen (77 K).

-

Phosphorescence Measurement:

-

Use a fluorometer with a gated detection mode that allows for a delay between the excitation pulse and the start of signal acquisition. This delay allows the short-lived fluorescence to decay completely, so only the long-lived phosphorescence is detected.

-

Record the phosphorescence emission spectrum.

-

-

Phosphorescence Quantum Yield: The phosphorescence quantum yield can be determined using a comparative method similar to that for fluorescence, using a phosphorescence standard (e.g., benzophenone in a glassy matrix).

Nanosecond Transient Absorption Spectroscopy

This technique is used to study the properties of the triplet excited state and the radical intermediates formed upon photolysis.

Figure 4: Schematic workflow of a pump-probe transient absorption spectroscopy experiment.

Experimental Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as oxygen can quench the triplet state.

-

Experimental Setup:

-

Data Acquisition:

-

The change in absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay.

-

By scanning the time delay, the formation and decay of transient species (such as the triplet state and the radical products of α-cleavage) can be monitored.

-

-

Data Analysis:

-

The transient absorption spectra at different time delays can be used to identify the transient species.

-

The decay kinetics at a specific wavelength corresponding to the triplet-triplet absorption can be fit to determine the triplet state lifetime (τ_T).

-

Conclusion

This compound is a photochemically active molecule with potential applications driven by its ability to undergo Norrish Type I cleavage. While a complete set of its photophysical parameters is not currently documented in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By following the methodologies for UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence and phosphorescence spectroscopy, and transient absorption spectroscopy, researchers can fully characterize the photophysical properties of this compound. This will not only fill a gap in the scientific literature but also enable the rational design and optimization of its use in various photochemical applications.

References

- Nanosecond Transient Absorption - The Schmuttenmaer Research Group - Yale University. (n.d.).

- Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. (n.d.). National Institutes of Health.

- Esen, D. S., Arsu, N., da Silva, J. P., Jockusch, S., & Turro, N. J. (2013). Benzoin type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(9), 1865–1871.

- Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). National Institutes of Health.

- IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one (at left) and copper(II)–2-imino-1,2-diphenylethan-1-ol complex [Cu(II)–ID] (at right). (n.d.).

- Instrumentation for Nanosecond and Femtosecond Transient Absorption Spectroscopy - Part 2. (2022, August 7). YouTube.

- Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. (n.d.). National Institutes of Health.

- Norrish reaction. (n.d.). Wikipedia.

- The transient absorption spectra assigned to T-T absorption of ketones... (n.d.). ResearchGate.

- Radical intermediates in the photochemical decomposition of benzoin and related compounds. (n.d.). Royal Society of Chemistry.

- Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021, May 25). National Institutes of Health.

- Photophysical characterization a–c Absorption and PL spectra in dilute... (n.d.). ResearchGate.

- Phosphorescence measurement. (2021, May 14). JASCO Global.

- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). National Institutes of Health.

- Norrish Reaction. (2017, June 1). Chem-Station Int. Ed.

- Generating Long-Lived Triplet Excited States in Narrow Bandgap Conjugated Polymers. (2023, February 15). Research Explorer The University of Manchester.

- 2-Hydroxy-1,2-diphenylethanone. (n.d.). Oakwood Chemical.

- (1Z)-2-Hydroxy-1,2-diphenylethanone phenylhydrazone. (n.d.). SpectraBase.

- Solution phase optical properties Photophysical studies in the Toluene... (n.d.). ResearchGate.

- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020, August 26). OPUS.

- Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011, August 31). IUPAC.

- Ethanone, 2-hydroxy-1-phenyl-. (n.d.). NIST WebBook.

- Determination of quantum yields. (n.d.). The Royal Society of Chemistry.

- Scope of substituted benzoin derivatives and methylquinolines. Reaction... (n.d.). ResearchGate.

- Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents. (n.d.). PubMed.

- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI.

- This compound. (n.d.). PubChem.

- Measurements of the photodissociation quantum yields of MbNO and MbO(2) and the vibrational relaxation of the six-coordinate heme species. (n.d.). PubMed.

- Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. (n.d.). Indian Academy of Sciences.

- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). ETNA Laboratuvar Çözümleri.

- Photophysical properties of merocyanine 540 derivatives. (n.d.). RSC Publishing.

- Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (n.d.). MDPI.

- Photochemistry. (n.d.). MSU chemistry.

- Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (n.d.). MDPI.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI.

- Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. (n.d.). National Center for Biotechnology Information.

- Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI.

- Photochromism of 2-(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives; A Theoretical Study. (n.d.). ResearchGate.

- Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1. (n.d.). PubMed.

- Triplet State Lifetime of Anthracene in Benzene Solution. (n.d.). ResearchGate.

- Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. (n.d.). ResearchGate.

- Synthesis and purification of 4,4′-diaminotriphenylamine. (n.d.). ResearchGate.

- Purification and biochemical characterization of methanobactin biosynthetic enzymes. (2024, July 14). National Center for Biotechnology Information.

- JEE Main 2026: NTA Asks Non-Aadhaar Applicants to Submit Photo Verification Certificate by January 7. (2026, January 5). Aakash Institute.

Sources

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical and photophysical properties of dibenzoylmethane derivatives within protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HKU Scholars Hub: Time-resolved spectroscopic and computational study of photophysics and photochemistry of selected 2-(2'-hydroxyaryl)benzazole and 3',5'-dimethoxybenzoin derivatives [hub.hku.hk]

An In-depth Technical Guide to the Photochemistry of Benzoin Derivatives

Abstract